3-(2-Methylmorpholino)aniline
CAS No.:
Cat. No.: VC18025794
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | 3-(2-methylmorpholin-4-yl)aniline |
Standard InChI | InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3 |
Standard InChI Key | JPNMHWRXMBSIOS-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CCO1)C2=CC=CC(=C2)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
3-(2-Methylmorpholino)aniline features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a methyl group at the 2-position. This moiety is directly attached to the benzene ring of aniline at the meta (3-) position (Figure 1). The molecular formula is C₁₁H₁₆N₂O, corresponding to a molecular weight of 192.26 g/mol .
Key structural attributes:
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Morpholine ring: Confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
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Methyl substitution: Introduces steric hindrance, potentially influencing reactivity and conformational flexibility.
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Aniline group: Provides a primary amine (-NH₂) for further functionalization via electrophilic substitution or condensation reactions.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 3-(2-Methylmorpholino)aniline are disclosed in public patents, analogous methods for morpholine-containing anilines suggest plausible pathways:
Nucleophilic Aromatic Substitution
A two-step approach involving:
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Nitration: Introduction of a nitro group at the 3-position of aniline.
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Morpholine coupling: Displacement of the nitro group with 2-methylmorpholine under basic conditions, followed by reduction to restore the amine .
Reductive Amination
Condensation of 3-nitrobenzaldehyde with 2-methylmorpholine followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to -NH₂ :
Challenges in Industrial Production
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Regioselectivity: Ensuring exclusive substitution at the 3-position requires precise temperature and catalyst control .
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Purification: Separation from positional isomers (e.g., 2- or 4-substituted byproducts) demands advanced chromatographic techniques .
Physicochemical Properties
Limited experimental data exist for 3-(2-Methylmorpholino)aniline, but inferences can be drawn from structurally related compounds (Table 1) :
Table 1: Estimated physicochemical properties of 3-(2-Methylmorpholino)aniline.
Applications in Medicinal Chemistry
Role in Drug Design
Morpholine derivatives are prized in pharmaceutical development for their ability to:
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Enhance bioavailability: The morpholine ring improves water solubility while maintaining lipophilicity for membrane permeability .
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Modulate target binding: Nitrogen and oxygen atoms participate in hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
Case Studies
Though specific applications of 3-(2-Methylmorpholino)aniline remain undocumented, structurally related compounds demonstrate:
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